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Get Quote
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Abstract
HT1042 is a potent and selective covalent inhibitor of the human immunoproteasome, a key

regulator of protein degradation in immune cells. This document provides a comprehensive

overview of the biological activity of HT1042, including its mechanism of action, quantitative

inhibitory data, and its effects on mycobacterial cell viability. Detailed experimental protocols for

the key assays are provided, along with visualizations of the signaling pathway and

experimental workflows to facilitate a deeper understanding of its molecular interactions and

potential therapeutic applications.

Core Biological Activity: Selective
Immunoproteasome Inhibition
HT1042 belongs to the oxathiazolone class of compounds, which have been identified as

selective inhibitors of the immunoproteasome (i-20S) over the constitutive proteasome (c-20S).

[1] The immunoproteasome is primarily expressed in cells of the immune system and plays a
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crucial role in processing antigens for presentation by MHC class I molecules, as well as in the

regulation of cytokine production and immune cell differentiation.[1][2] Selective inhibition of the

immunoproteasome is a promising therapeutic strategy for autoimmune diseases, certain

cancers, and inflammatory disorders.[3]

Quantitative Inhibition Data
The inhibitory potency of HT1042 against the chymotrypsin-like (β5i) subunit of the human

immunoproteasome and the corresponding subunit (β5c) of the constitutive proteasome has

been determined. The data highlights the selectivity of HT1042 for the immunoproteasome.

Compound Target
k_inact / K_I
(M⁻¹s⁻¹)

IC₅₀ (µM) Reference

HT1042 hu i-20S β5i 1,100,000 0.23 [4]

HT1042 hu c-20S β5c 230 >100 [4]

Table 1: Inhibitory Potency and Selectivity of HT1042. "hu i-20S β5i" refers to the β5i subunit of

the human immunoproteasome. "hu c-20S β5c" refers to the β5c subunit of the human

constitutive proteasome. A higher k_inact / K_I value and a lower IC₅₀ value indicate greater

potency. The data demonstrates the significant selectivity of HT1042 for the

immunoproteasome.

Mechanism of Covalent Inhibition
HT1042 acts as a mechanism-based inactivator, forming a covalent bond with the active site

threonine (Thr1) of the β5i subunit of the immunoproteasome.[1] The proposed mechanism

involves a nucleophilic attack by the hydroxyl group of Thr1 on the carbonyl group of the

oxathiazolone ring. This leads to the opening of the ring and the formation of a stable covalent

adduct with the enzyme, thereby irreversibly inhibiting its proteolytic activity.[5]
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Mechanism of covalent inhibition of the immunoproteasome by HT1042.

Mycobactericidal Activity
In addition to its immunoproteasome inhibitory activity, HT1042 has demonstrated direct

bactericidal effects against Mycobacterium bovis BCG, a commonly used surrogate for

Mycobacterium tuberculosis.

Quantitative Mycobactericidal Data
Compound Concentration (µM) Log Kill (BCG) Reference

HT1042 50 >3 [6]

Table 2: Mycobactericidal Activity of HT1042. The data shows a greater than 3-log reduction in

the viability of M. bovis BCG upon treatment with 50 µM HT1042, indicating potent bactericidal

activity.

Experimental Protocols
Immunoproteasome Activity Assay
This protocol describes the measurement of the chymotrypsin-like activity of the

immunoproteasome in cell lysates using a fluorogenic substrate.[4][7]

Materials:
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Cells expressing the immunoproteasome (e.g., IFN-γ stimulated HeLa cells or immune cell

lines)

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM

EDTA

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1

mM fresh DTT[7]

Fluorogenic Substrate: Ac-ANW-AMC (for β5i activity), typically at a final concentration of 10-

50 µM[7]

HT1042 stock solution in DMSO

96-well black microplates

Fluorometer capable of kinetic reading with excitation at ~360 nm and emission at ~460 nm

Procedure:

Cell Lysate Preparation:

Harvest cells and wash with cold PBS.

Resuspend the cell pellet in Lysis Buffer.

Lyse the cells by sonication or freeze-thaw cycles.

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

Determine the protein concentration of the supernatant using a standard method (e.g.,

Bradford assay).

Assay Setup:

In a 96-well black microplate, add the following to each well:

Assay Buffer
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Cell lysate (e.g., 10-20 µg of total protein)

HT1042 at various concentrations (or vehicle control - DMSO)

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the

inhibitor to interact with the enzyme.

Kinetic Measurement:

Initiate the reaction by adding the fluorogenic substrate Ac-ANW-AMC to each well.

Immediately place the plate in a pre-warmed fluorometer.

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes)

at 37°C.[7]

Data Analysis:

Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence

versus time curve).

Determine the percent inhibition for each concentration of HT1042 relative to the vehicle

control.

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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